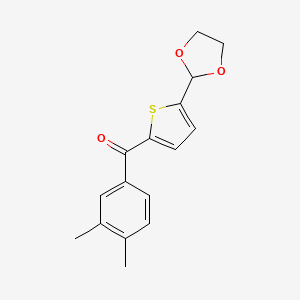

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2,5-DMBT) is an organic compound belonging to the family of thiophene derivatives. 2,5-DMBT has been widely studied due to its unique properties and potential applications in various fields. 2,5-DMBT has been found to have antioxidant, antifungal, antibacterial, antidiabetic, anti-inflammatory, and anticancer activities, as well as being a potential agent for the treatment of neurological disorders.

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

- Asymmetric structure polymers derived from compounds including thiophene derivatives demonstrate potential application in electrochromic devices. The introduction of different linked positions and units such as ethoxylene dioxy thiophene alters the electrochromic properties, enabling applications like color-changing surfaces and smart windows (Hu et al., 2019).

Synthesis of Novel Derivatives

- Efficient synthesis of novel thiophene derivatives, including those similar to 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, has been achieved. These derivatives are critical in developing new compounds for various applications (Rangnekar & Mavlankar, 1991).

Photostabilization in Polymer Science

- Thiophene derivatives have been utilized as photostabilizers for poly(vinyl chloride), showcasing their importance in enhancing the durability of plastics against UV radiation. This application is crucial in materials science for prolonging the life of polymer-based products (Balakit et al., 2015).

Photophysical and Optoelectronic Applications

- Thiophene derivatives show promising applications in photonic, sensor, and optoelectronic devices due to their photophysical properties. Studies on thiophene-substituted compounds have revealed their potential in the development of advanced electronic and optical materials (Naik et al., 2019).

Antimicrobial and Antioxidant Activities

- Certain thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant properties. These findings open possibilities for their use in medical and biochemical applications (Queiroz et al., 2007).

Solar Cell Applications

- Novel organic sensitizers containing thiophene units have been developed for solar cell applications. These sensitizers show high efficiency in converting photons to current, highlighting their role in renewable energy technologies (Kim et al., 2006).

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-3-4-12(9-11(10)2)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAZPLQLZPHNTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641982 |

Source

|

| Record name | (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898779-28-7 |

Source

|

| Record name | (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)